molecular formula C9H14F3NO4 B1373196 2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid CAS No. 1306604-74-9

2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid

Cat. No. B1373196
M. Wt: 257.21 g/mol
InChI Key: CASKNZPNGIHRKP-UHFFFAOYSA-N
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Description

The compound “2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound with the IUPAC name [(tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino]acetic acid . It has a molecular weight of 257.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.21 . It is a powder at room temperature .

Scientific Research Applications

Peptide Modification and Synthesis

2-{(Tert-butoxy)carbonylamino}acetic acid is significantly involved in peptide research, particularly in the modification of peptide backbones. For instance, N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides with a central aminomalonate or (amino)(cyano)acetate residue have been synthesized using this compound. These peptides show potential in C-alkylation with primary alkyl, allyl, and benzyl halides under mildly basic conditions, showcasing the compound's versatility in peptide modification (Matt & Seebach, 1998).

Quantitative Analysis in Peptide Chemistry

The tert-butyloxycarbonyl group, a key component of this compound, can be quantitatively cleaved from N-blocked amino acids and peptides, providing a method for accurate determination in peptide research. This process involves the application of perchloric acid solution in acetic acid, facilitating the analysis of peptide structures and compositions (Ehrlich-Rogozinski, 1974).

Improved Selectivity in Deprotection

In peptide synthesis, the selective removal of protecting groups is crucial. The tert-butyloxycarbonyl group from this compound can be selectively removed by trifluoroacetic acid in the presence of benzyloxycarbonyl groups, benzyl esters, and benzyl ethers. This process is enhanced by diluting with acetic acid, phenol, and p-cresol, which improves selectivity and suppresses unwanted side reactions (Bodanszky & Bodanszky, 2009).

Facilitating Synthesis of Fluorinated Amino Acids

This compound is instrumental in the synthesis of fluorinated alpha-amino acids, serving as a precursor. For example, its use in palladium-catalyzed carbonylation reactions has been demonstrated to efficiently produce iminoesters, which are further processed into various 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Chiral Analysis in Amino Acids

This compound aids in the chiral analysis of amino acids. Derivatives created using it have been utilized in capillary GC for the rapid separation of enantiomeric isomers of amino acids, demonstrating its importance in enantiomer separation and analysis (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).

Enantiomeric Purity in Peptide Synthesis

The compound's derivatives, specifically N-tert-butoxycarbonyl (N-t-Boc) protected racemic amino acids, are crucial for ensuring enantiomeric purity in peptide synthesis. They can be separated using hydroxypropyl derivatized β-cyclodextrin bonded phase columns, impacting the quality and specificity of synthesized peptides (Chang, Wang, & Armstrong, 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASKNZPNGIHRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid

CAS RN

1306604-74-9
Record name 2-((tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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